Specific Scientific Field: This application falls under the field of Gerontology .
Summary of the Application: MCOPPB, a selective ligand for the nociceptin receptor, has been identified as a potential senolytic agent . Senolytics are promising therapeutics that can preferentially eliminate senescent cells .
Methods of Application: A high-throughput automatized screening (HTS) of the commercial LOPAC®Pfizer library was performed on aphidicolin-induced senescent human fibroblasts to identify novel senolytics .
Results or Outcomes: Mice and worms exposed to MCOPPB also exhibited locomotion and lipid storage changes . Mechanistically, MCOPPB treatment activated transcriptional networks involved in the immune responses to external stressors, implicating Toll-like receptors (TLRs) .
Specific Scientific Field: This application falls under the field of Pain Management .
Summary of the Application: MCOPPB is a potent and selective agonist for the nociceptin receptor . It has been studied for its potential use in non-pharmacological treatment of pain .
Specific Scientific Field: This application falls under the field of Psychiatry .
Summary of the Application: MCOPPB, a selective ligand for the nociceptin receptor, has been identified as a potential anxiolytic agent . Anxiolytics are medications that inhibit anxiety .
Summary of the Application: MCOPPB is a potent and selective agonist for the nociceptin receptor . It has been studied for its potential use in antinociception . Antinociception is the process of blocking the detection of a painful or injurious stimulus by sensory neurons .
Summary of the Application: MCOPPB, a selective ligand for the nociceptin receptor, has been identified as a potential treatment for depression . It’s being studied for its potential use in improving emotional states .
Specific Scientific Field: This application falls under the field of Neurology .
Summary of the Application: MCOPPB is being studied for its potential use in the treatment of Parkinson’s disease . Parkinson’s disease is a long-term degenerative disorder of the central nervous system that mainly affects the motor system .
MCOPPB, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a synthetic compound that acts as a selective agonist for the nociceptin/orphanin FQ receptor (NOP). This compound has garnered attention for its potential therapeutic applications, particularly in treating anxiety disorders. With a molecular formula of C26H40N4 and a molecular weight of approximately 408.62 g/mol, MCOPPB exhibits high affinity for the human NOP receptor, with a pKi value of 10.07, indicating significant selectivity over other opioid receptors such as the micro-, kappa-, and delta-receptors .
MCOPPB binds to and activates the NOP receptor, a G protein-coupled receptor (GPCR) found in the central nervous system and peripheral tissues []. NOP receptor activation by MCOPPB is believed to trigger various signaling pathways that ultimately lead to anxiolytic effects. Studies suggest MCOPPB may modulate stress responses, enhance neurogenesis (growth of new neurons), and improve neuronal function, contributing to its anxiolytic properties []. Additionally, recent research suggests MCOPPB may also have senolytic effects (removal of senescent cells), potentially impacting aging and age-related diseases [].
Research articles provide insights into these synthetic pathways but often focus on the structure-activity relationship rather than detailed synthetic procedures .
In pharmacological studies, MCOPPB has shown promising anxiolytic properties. In vivo experiments using mouse models indicated that oral administration of MCOPPB (10 mg/kg) resulted in significant anxiolytic-like effects comparable to diazepam, another well-known anxiolytic drug . Furthermore, MCOPPB has been identified as having senolytic activity, which means it can preferentially eliminate senescent cells, contributing to its potential role in aging-related therapies .
MCOPPB has potential applications in:
MCOPPB's interactions have been studied extensively concerning its binding affinity and selectivity among various receptors. It demonstrates:
Several compounds share similarities with MCOPPB regarding their mechanism of action or structural characteristics. Here are some notable examples:
Compound Name | Structure Type | Selectivity | Notable Effects |
---|---|---|---|
Nociceptin | Peptide | Specific to NOP | Endogenous ligand for NOP receptor |
SB-612111 | Non-peptide | High selectivity | Anxiolytic effects |
J-113397 | Non-peptide | Selective for NOP | Antinociceptive properties |
Orphanin FQ | Peptide | Specific to NOP | Modulates pain and stress responses |
MCOPPB stands out due to its non-peptide nature and high selectivity for the NOP receptor compared to other similar compounds. This unique profile allows it to be explored as a therapeutic agent without the side effects commonly associated with traditional opioids .
MCOPPB (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole) demonstrates exceptionally high binding affinity for the human nociceptin/orphanin FQ opioid peptide receptor. The compound exhibits a pKi value of 10.07 ± 0.01 at the human NOP receptor, corresponding to a Ki value of 0.085 nanomolar [1] [2] [3]. This binding affinity represents one of the highest reported values among non-peptide NOP receptor ligands, making MCOPPB approximately 10-fold more potent than the endogenous ligand nociceptin/orphanin FQ in receptor binding assays [4] [5].
In functional assays measuring G-protein activation, MCOPPB demonstrates full agonist activity at the NOP receptor with an EC50 value of 0.39 nanomolar in [35S]GTPγS binding studies [2] [6]. The compound achieves maximal efficacy of 140% relative to the endogenous agonist nociceptin/orphanin FQ, confirming its classification as a full agonist at this receptor subtype [6] [7]. Ex vivo binding studies demonstrate that MCOPPB at oral doses of 10 mg/kg successfully penetrates the blood-brain barrier and occupies NOP receptors in the mouse brain, indicating suitable pharmacokinetic properties for central nervous system activity [4] [5].
The pKi value of 10.07 for MCOPPB at the NOP receptor represents a significant advancement in the development of potent NOP receptor ligands [1] [2] [3]. This value places MCOPPB among the most potent non-peptide NOP receptor agonists described in the literature, surpassing many established tool compounds in this therapeutic area [6] [8]. The high pKi value correlates with the compound's exceptional binding affinity, with the Ki value of 0.085 nanomolar demonstrating sub-nanomolar potency at the target receptor [9] [6].
Comparative analysis with other NOP receptor ligands reveals that MCOPPB exhibits superior binding affinity compared to established compounds such as Ro 65-6570 (pKi = 9.63), AT-403 (pKi = 9.31), and Ro 64-6198 (pKi = 9.2) [6] [8]. The pKi value analysis demonstrates that MCOPPB maintains consistent high-affinity binding across different experimental conditions and assay systems, with reproducible values reported across multiple independent studies [1] [2] [4] [5].
The selectivity profile of MCOPPB demonstrates exceptional discrimination between the NOP receptor and other opioid receptor subtypes. The compound exhibits 12-fold selectivity over the mu opioid receptor, 270-fold selectivity over the kappa opioid receptor, and greater than 1000-fold selectivity over the delta opioid receptor [1] [2] [3]. This selectivity profile is particularly favorable for therapeutic applications targeting the NOP receptor system, as it minimizes potential off-target effects mediated by classical opioid receptors [6] [8].
Comparative selectivity analysis reveals that MCOPPB maintains superior selectivity ratios compared to several other NOP receptor ligands. While Ro 65-6570 demonstrates only 10-fold selectivity over the mu opioid receptor, MCOPPB maintains 12-fold selectivity [6] [8]. The selectivity profile of MCOPPB is particularly noteworthy when compared to compounds such as AT-403, which shows 50-fold selectivity over the mu opioid receptor but lower overall NOP receptor binding affinity [6] [8].
The selectivity ratio analysis demonstrates that MCOPPB achieves an optimal balance between high NOP receptor potency and adequate selectivity over other opioid receptor subtypes [6] [8]. This selectivity profile contributes to the compound's favorable therapeutic index and reduced potential for classical opioid-mediated side effects in preclinical studies [4] [5].
MCOPPB belongs to the 1,2-disubstituted benzimidazole class of NOP receptor agonists, representing a distinct structural chemotype from other established NOP receptor ligands [11] [12]. The compound features a benzimidazole core with specific substituents that contribute to its exceptional NOP receptor binding affinity and selectivity profile [11] [12]. The (3R)-3-piperidinyl substituent at the 2-position of the benzimidazole ring is critical for optimal receptor binding, with the R-configuration representing the active enantiomer [11] [12].
The 1-(1-methylcyclooctyl)-4-piperidinyl substituent at the 1-position of the benzimidazole core contributes significantly to the compound's binding affinity and selectivity characteristics [11] [12]. Structure-activity relationship studies have demonstrated that modifications to the cyclooctyl ring system or the methylcyclooctyl substituent result in reduced NOP receptor binding affinity [11] [12]. The specific spatial arrangement of these substituents creates optimal interactions with the NOP receptor binding site, contributing to the compound's exceptional potency [8] [12].
Molecular modeling studies have provided insights into the binding mode of MCOPPB at the NOP receptor, revealing key interactions between the compound and critical amino acid residues in the receptor binding pocket [8]. The positively charged nitrogen atoms in the piperidine rings form ionic interactions with aspartic acid residues in the receptor, while the benzimidazole core participates in hydrophobic interactions with aromatic amino acid residues [8]. These structure-activity relationships have informed the development of related benzimidazole-based NOP receptor ligands with improved pharmacological properties [11] [12].
MCOPPB demonstrates superior pharmacological properties compared to many established NOP receptor ligands in terms of binding affinity, selectivity, and functional activity [6] [8]. Compared to Ro 65-6570, a widely used NOP receptor tool compound, MCOPPB exhibits higher binding affinity (pKi 10.07 vs 9.63) and superior functional potency (EC50 0.39 nM vs 2.37 nM) [6] [8]. Both compounds demonstrate similar selectivity profiles over classical opioid receptors, but MCOPPB achieves higher absolute binding affinity at the target receptor [6] [8].
In comparison to AT-403, another potent NOP receptor ligand, MCOPPB shows higher binding affinity (pKi 10.07 vs 9.31) while maintaining comparable functional potency [6] [8]. AT-403 demonstrates superior selectivity over the mu opioid receptor (50-fold vs 12-fold), but MCOPPB achieves higher overall NOP receptor occupancy due to its superior binding affinity [6] [8]. The bias factor analysis reveals that MCOPPB (0.97) exhibits G-protein-biased signaling, while AT-403 (0.16) behaves as an unbiased agonist [13] [6].
Compared to the historical NOP receptor tool compound Ro 64-6198, MCOPPB demonstrates superior binding affinity (pKi 10.07 vs 9.2) and improved functional potency [6] [8]. Both compounds exhibit similar selectivity profiles over classical opioid receptors, but MCOPPB achieves better oral bioavailability and brain penetration properties [6] [8]. The comparative analysis demonstrates that MCOPPB represents a significant advancement in NOP receptor ligand development, combining exceptional binding affinity with favorable selectivity and pharmacokinetic properties [6] [8].
Parameter | MCOPPB | Ro 65-6570 | AT-403 | Ro 64-6198 |
---|---|---|---|---|
NOP pKi | 10.07 [1] [2] | 9.63 [6] | 9.31 [6] | 9.2 [6] |
NOP Ki (nM) | 0.085 [1] [2] | 0.235 [6] | 0.49 [6] | 0.63 [6] |
NOP EC50 (nM) | 0.39 [2] [6] | 2.37 [6] | 0.49 [6] | 1.58 [6] |
MOP Selectivity | 12-fold [1] [2] | 10-fold [6] | 50-fold [6] | 100-fold [6] |
KOP Selectivity | 270-fold [1] [2] | 100-fold [6] | 200-fold [6] | 500-fold [6] |
DOP Selectivity | >1000-fold [1] [2] | 500-fold [6] | 1000-fold [6] | 2000-fold [6] |
Bias Factor | 0.97 [13] | 1.64 [13] | 0.16 [13] | 1.2 [6] |